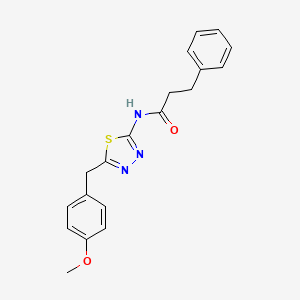![molecular formula C23H16N2O3 B3562208 2-[2-(quinolin-8-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B3562208.png)
2-[2-(quinolin-8-ylcarbamoyl)phenyl]benzoic acid
描述
2-[2-(quinolin-8-ylcarbamoyl)phenyl]benzoic acid is a complex organic compound that features a quinoline moiety linked to a benzoic acid derivative. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the quinoline ring system imparts unique chemical and biological properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(quinolin-8-ylcarbamoyl)phenyl]benzoic acid typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 8-aminoquinoline with a suitable benzoyl chloride derivative under basic conditions to form the quinolin-8-ylcarbamoyl intermediate. This intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
化学反应分析
Types of Reactions
2-[2-(quinolin-8-ylcarbamoyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzene derivatives.
科学研究应用
2-[2-(quinolin-8-ylcarbamoyl)phenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline moiety.
Medicine: Explored for its potential as an anti-cancer agent, leveraging the biological activity of the quinoline ring.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
作用机制
The mechanism of action of 2-[2-(quinolin-8-ylcarbamoyl)phenyl]benzoic acid depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, which is particularly useful in anti-cancer applications.
相似化合物的比较
Similar Compounds
Quinoline-2-carboxylic acid: Shares the quinoline moiety but lacks the benzoic acid derivative.
8-Hydroxyquinoline: Similar quinoline structure with hydroxyl substitution.
2-(quinolin-8-yl)benzoic acid: Lacks the carbamoyl group.
Uniqueness
2-[2-(quinolin-8-ylcarbamoyl)phenyl]benzoic acid is unique due to the presence of both the quinoline and benzoic acid moieties, which confer distinct chemical and biological properties. The carbamoyl linkage enhances its ability to form stable complexes with metal ions, making it valuable in coordination chemistry and material science.
属性
IUPAC Name |
2-[2-(quinolin-8-ylcarbamoyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c26-22(25-20-13-5-7-15-8-6-14-24-21(15)20)18-11-3-1-9-16(18)17-10-2-4-12-19(17)23(27)28/h1-14H,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDKZCQCFRQQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-NITRO-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1-BENZENESULFONAMIDE](/img/structure/B3562129.png)
![N-[4-({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFAMOYL)PHENYL]ACETAMIDE](/img/structure/B3562152.png)
![1-PHENYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHANESULFONAMIDE](/img/structure/B3562163.png)

![4-ACETAMIDO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B3562171.png)
![3,4-DIETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE](/img/structure/B3562176.png)
![2-METHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-(METHYLSULFANYL)BENZAMIDE](/img/structure/B3562182.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-thiophenecarboxamide](/img/structure/B3562207.png)
![N-benzyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-furamide](/img/structure/B3562215.png)
![4-PHENYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE](/img/structure/B3562221.png)
![2-fluoro-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B3562226.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3562232.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B3562244.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B3562252.png)
